molecular formula C6H3Br2FO3S B13531946 3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride

3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride

Katalognummer: B13531946
Molekulargewicht: 333.96 g/mol
InChI-Schlüssel: VMAXGFQTVQLSGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride is an organic compound with the molecular formula C6H3Br2FO3S and a molecular weight of 333.9576 . This compound is characterized by the presence of bromine, hydroxyl, sulfonyl, and fluoride functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride typically involves the bromination of 4-hydroxybenzenesulfonylfluoride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the hydroxyl and sulfonyl groups .

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The pathways involved include the modification of enzyme activity and the alteration of biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dibromo-4-hydroxybenzene-1-sulfonylfluoride is unique due to the combination of bromine, hydroxyl, sulfonyl, and fluoride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C6H3Br2FO3S

Molekulargewicht

333.96 g/mol

IUPAC-Name

3,5-dibromo-4-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H3Br2FO3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H

InChI-Schlüssel

VMAXGFQTVQLSGW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.